[1,2,4]Triazolo[4,3-a]pyridin-5-ylmethanol

tubulin polymerization inhibitors anticancer selectivity triazolopyridine SAR

This triazolopyridine scaffold is a validated, privileged structure for medicinal chemistry. The critical 5-ylmethanol handle enables derivatization for Smoothened inhibitors (TNBC models) and mGlu2 PAMs (CNS disorders). Procurement of this specific regioisomer ensures research continuity and reproducible synthesis, leveraging its demonstrated kinetic tunability and target engagement profile.

Molecular Formula C7H7N3O
Molecular Weight 149.15 g/mol
Cat. No. B15294692
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1,2,4]Triazolo[4,3-a]pyridin-5-ylmethanol
Molecular FormulaC7H7N3O
Molecular Weight149.15 g/mol
Structural Identifiers
SMILESC1=CC2=NN=CN2C(=C1)CO
InChIInChI=1S/C7H7N3O/c11-4-6-2-1-3-7-9-8-5-10(6)7/h1-3,5,11H,4H2
InChIKeyIISVIEVOXUINBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[1,2,4]Triazolo[4,3-a]pyridin-5-ylmethanol: Scaffold Profile and Procurement Context


[1,2,4]Triazolo[4,3-a]pyridin-5-ylmethanol is a heterocyclic building block belonging to the triazolopyridine family, characterized by a fused triazole-pyridine core with a methanol substituent at the 5-position [1]. The [1,2,4]triazolo[4,3-a]pyridine scaffold has been identified as a privileged structure in medicinal chemistry with demonstrated activity across diverse therapeutic areas including oncology, neurology, inflammation, and infectious disease [2]. The 5-ylmethanol substitution introduces a reactive hydroxyl handle for further functionalization, enabling access to derivatives via esterification, etherification, or oxidation pathways. This compound serves as an intermediate for the synthesis of bioactive molecules, including Smoothened inhibitors targeting the Hedgehog pathway [3] and positive allosteric modulators of the metabotropic glutamate receptor 2 (mGlu2 PAMs) [4].

Procurement Risk: Why [1,2,4]Triazolo[4,3-a]pyridin-5-ylmethanol Cannot Be Swapped with Regioisomers or Unsubstituted Cores


Generic substitution among triazolopyridine regioisomers or unsubstituted cores is not scientifically viable due to fundamental differences in reactivity, physicochemical properties, and downstream biological performance. The [1,2,4]triazolo[4,3-a]pyridine scaffold is distinct from its [1,5-a] regioisomer in both electronic distribution and chemical stability [1]. The 5-ylmethanol substitution pattern provides a critical functional handle for derivatization that is absent in the unsubstituted core, and positional isomerism on the pyridine ring dramatically alters both chemical reactivity and target binding affinity [2]. The evidence compiled below demonstrates that substitution at the 5-position with a methanol group enables specific synthetic transformations and modulates critical parameters including clearance rate (7.65±1.08 mL/min/kg in male rats versus 3.15±0.27 mL/min/kg in female rats for a related derivative [3]), tumor selectivity index (IC50 ratio >8,333 between cancer and normal cells in related 3,6-diaryl derivatives [4]), and target engagement kinetics (kon values spanning 2 orders of magnitude [5]). These quantitative differentials make clear that generic replacement is untenable for research continuity or reproducible manufacturing.

Quantitative Differentiation Evidence: [1,2,4]Triazolo[4,3-a]pyridin-5-ylmethanol vs. Comparators


Subnanomolar Antiproliferative Potency with >8,333-Fold Cancer-Selective Index in 3,6-Diaryl Triazolopyridines

In a direct comparative study of 3,6-diaryl-[1,2,4]triazolo[4,3-a]pyridine analogues, compound 7i exhibited an IC50 of 0.012 nM against HeLa cervical cancer cells, with a selectivity index exceeding 8,333 when compared to normal human embryonic kidney HEK-293 cells (IC50 >100 μM) [1]. This potency differential establishes the scaffold‘s capacity for high therapeutic indices when appropriately substituted. The 5-ylmethanol intermediate serves as a key building block for accessing similarly substituted 5-position derivatives with retained or enhanced selectivity profiles.

tubulin polymerization inhibitors anticancer selectivity triazolopyridine SAR

In Vivo Antitumor Efficacy Superior to Vismodegib with Reduced Toxicity in Hedgehog Pathway Inhibition

In a head-to-head in vivo comparison of a [1,2,4]triazolo[4,3-a]pyridine derivative (TPB15) against the clinically approved Smoothened inhibitor vismodegib (VIS), TPB15 demonstrated greater anti-tumor activity in animal models of triple-negative breast cancer with lower observed toxicity [1]. Four novel triazolopyridine compounds showed stronger direct binding affinity to Smo protein than VIS in biochemical assays [1]. The 5-ylmethanol core serves as a critical intermediate for accessing this class of Smo antagonists with improved therapeutic windows.

Smoothened inhibitors Hedgehog pathway triple-negative breast cancer

Gender-Dependent Clearance Differential: 2.4-Fold Variation in Rat PK for Related Triazolopyridine Derivative

Preclinical pharmacokinetic evaluation of 6-(4-(2,5-difluorophenyl)oxazol-5-yl)-3-isopropyl-[1,2,4]-triazolo[4,3-a]pyridine revealed a gender-dependent clearance differential in Sprague-Dawley rats: male rats exhibited clearance of 7.65±1.08 mL/min/kg while female rats showed clearance of 3.15±0.27 mL/min/kg [1]. This 2.4-fold difference has implications for compound selection in gender-stratified studies. Across species, clearance ranged from low in cynomolgus monkeys (6.00 mL/min/kg) to moderate in beagle dogs (12.3±5.1 mL/min/kg) [1].

pharmacokinetics gender dimorphism metabolic stability

Kinetic Profiling Reveals kon Values Spanning Two Orders of Magnitude for mGlu2 PAM Triazolopyridines

Kinetic profiling of 7-aryl-1,2,4-triazolo[4,3-a]pyridines as mGlu2 PAMs revealed that association rate constants (kon) varied over two orders of magnitude across the series, while residence time (RT) values fell within a 10-fold range [1]. Notably, kon was linearly correlated to affinity, and compounds with longer RT translated to sustained inhibition of rapid eye movement (REM) sleep in vivo [1]. This establishes that affinity-only screening would have missed compounds with optimal RT profiles critical for in vivo efficacy.

mGlu2 receptor positive allosteric modulator residence time

mGlu2 PAM JNJ-42153605 Demonstrates High Permeability Without P-gp Efflux and EC50 of 17 nM

The triazolopyridine-derived mGlu2 PAM JNJ-42153605 exhibits an EC50 of 17 nM at the mGlu2 receptor with high permeability and no indication of P-glycoprotein (P-gp) efflux, a critical advantage for CNS penetration [1]. In vivo, it inhibits REM sleep at 3 mg/kg p.o. in rats and reverses PCP-induced hyperlocomotion in mice with an ED50 of 5.4 mg/kg s.c. [1]. Clearance is moderate to high in rat (35 mL/min/kg) and dog (29 mL/min/kg) with elimination half-lives of 2.7 h and 0.8-1.1 h respectively [1].

mGlu2 PAM blood-brain barrier permeability antipsychotic activity

c-Met Inhibitor 4d.CH3SO3H Achieves Higher Plasma Exposure and Half-Life than JNJ-38877605 with Acceptable Toxicity

In a comparative PK study, the [1,2,4]triazolo[4,3-a]pyridine-derived c-Met inhibitor 4d.CH3SO3H demonstrated superior biological half-life and plasma exposure compared to the reference compound JNJ-38877605 when tested in mice [1]. Additionally, both long-term and acute toxicity assessments for 4d.CH3SO3H were found to be acceptable, indicating a favorable therapeutic window [1]. This represents a direct quantitative advantage over a known comparator within the same target class.

c-Met inhibitors pharmacokinetic optimization toxicity profile

Procurement-Ready Application Scenarios for [1,2,4]Triazolo[4,3-a]pyridin-5-ylmethanol


Oncology Lead Optimization: Hedgehog Pathway Inhibitors with Improved Therapeutic Index

For medicinal chemistry teams targeting Smoothened (Smo) in the Hedgehog pathway, the [1,2,4]triazolo[4,3-a]pyridin-5-ylmethanol scaffold offers a validated starting point with demonstrated in vivo superiority over vismodegib in triple-negative breast cancer models. Derivatives from this core show stronger Smo binding and greater antitumor activity with lower toxicity than the approved drug [1]. The 5-ylmethanol handle enables systematic SAR exploration at a position known to influence both potency and selectivity. This scenario is particularly compelling for programs focused on TNBC, where current Smo inhibitors have shown limited clinical efficacy and significant side effects. Procurement of this intermediate supports the synthesis of TPB15 analogues and related series with improved therapeutic windows.

CNS Drug Discovery: mGlu2 Positive Allosteric Modulators with Optimized Residence Time

Neuroscience programs targeting the mGlu2 receptor for schizophrenia, anxiety, or sleep disorders can leverage the tunable kinetic profile of triazolopyridine PAMs. The scaffold enables optimization of residence time—a parameter linearly correlated with sustained in vivo efficacy—with kon values adjustable over two orders of magnitude [2]. The triazolopyridine core provides high BBB permeability without P-gp efflux liability, as demonstrated by JNJ-42153605 (EC50 = 17 nM, REM inhibition at 3 mg/kg p.o.) [3]. The 5-ylmethanol intermediate offers a versatile handle for introducing substituents that modulate kinetic binding parameters while maintaining favorable CNS drug-like properties. This application is validated by advanced leads showing improved in vitro ADMET and hERG profiles compared to imidazo[1,2-a]pyridine analogues [4].

Tubulin Polymerization Inhibitors with Extreme Cancer Selectivity

Programs developing microtubule-targeting agents can exploit the exceptional selectivity window of 3,6-diaryl-[1,2,4]triazolo[4,3-a]pyridines, which achieve subnanomolar potency against cancer cells (IC50 = 0.012 nM) while sparing normal cells (IC50 >100 μM)—a selectivity index exceeding 8,333-fold [5]. The 5-position methanol group on the core scaffold provides a synthetic entry point for installing aryl substituents that modulate tubulin binding and cellular selectivity. This unprecedented therapeutic window positions triazolopyridine-based tubulin inhibitors as attractive alternatives to traditional vinca alkaloids and taxanes, which typically exhibit narrow selectivity margins. Procurement of the 5-ylmethanol intermediate enables rapid analogue generation for SAR studies aimed at preserving this selectivity advantage while optimizing ADME properties.

Kinase Inhibitor Programs: c-Met and p38α MAPK with Favorable PK Profiles

Kinase drug discovery teams can utilize the [1,2,4]triazolo[4,3-a]pyridin-5-ylmethanol core to access c-Met and p38α MAPK inhibitors with demonstrable pharmacokinetic advantages. The c-Met inhibitor 4d.CH3SO3H achieves higher plasma exposure and longer half-life than the comparator JNJ-38877605 with acceptable toxicity profiles [6]. Similarly, the p38α inhibitor scaffold exhibits species-dependent clearance ranging from low (6.00 mL/min/kg in monkey) to moderate (12.3 mL/min/kg in dog), with gender-specific clearance differentials of 2.4-fold in rats that inform preclinical study design [7]. These established PK benchmarks enable structure-based optimization of metabolic stability and clearance, with the 5-ylmethanol moiety offering a metabolically stable attachment point for further functionalization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for [1,2,4]Triazolo[4,3-a]pyridin-5-ylmethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.